molecular formula C11H17NO4 B12344292 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester

3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester

Cat. No.: B12344292
M. Wt: 227.26 g/mol
InChI Key: WIBWRBPALOMVRC-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is a chemical compound with the molecular formula C7H11NO3. It is a derivative of propanoic acid and contains a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester typically involves the reaction of 2-oxo-1-pyrrolidinepropionitrile with ethyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(2-Oxopyrrolidin-1-yl)propanoic acid.

    Reduction: Formation of 3-(2-Oxopyrrolidin-1-yl)propanol.

    Substitution: Formation of various substituted esters or amides depending on the reagents used.

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific pathways in the body, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is unique due to its combination of a pyrrolidinone ring and an ester group. This structure imparts specific chemical properties and reactivity that are not found in simpler esters.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-oxo-5-(2-oxopyrrolidin-1-yl)pentanoate

InChI

InChI=1S/C11H17NO4/c1-2-16-11(15)8-9(13)5-7-12-6-3-4-10(12)14/h2-8H2,1H3

InChI Key

WIBWRBPALOMVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCN1CCCC1=O

Origin of Product

United States

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